Smapp1

Description

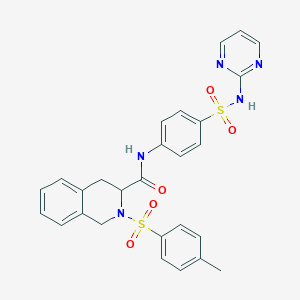

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H25N5O5S2 |

|---|---|

Molecular Weight |

563.7 g/mol |

IUPAC Name |

2-(4-methylphenyl)sulfonyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C27H25N5O5S2/c1-19-7-11-24(12-8-19)39(36,37)32-18-21-6-3-2-5-20(21)17-25(32)26(33)30-22-9-13-23(14-10-22)38(34,35)31-27-28-15-4-16-29-27/h2-16,25H,17-18H2,1H3,(H,30,33)(H,28,29,31) |

InChI Key |

NSPZPPYCIWIANY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SMAPP1 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Smapp1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smapp1 is a novel small molecule activator of Protein Phosphatase 1 (PP1), a key serine/threonine phosphatase involved in a multitude of cellular processes. This technical guide delineates the current understanding of the mechanism of action of this compound, focusing on its role in the reactivation of latent Human Immunodeficiency Virus type 1 (HIV-1) and the induction of Neuregulin-1 (NRG-1) expression. This document provides a comprehensive overview of the signaling pathways, quantitative data from published studies, and detailed experimental methodologies for key assays.

Introduction

Protein Phosphatase 1 (PP1) is a ubiquitously expressed phosphatase that regulates a wide array of cellular functions by dephosphorylating a vast number of substrate proteins. The specificity of PP1 is dictated by its interaction with a diverse set of regulatory subunits. Small molecules that modulate PP1 activity are valuable tools for dissecting its biological roles and hold therapeutic potential. This compound has emerged as a unique small molecule that activates PP1, leading to significant downstream cellular effects. This guide provides an in-depth exploration of its mechanism of action.

Core Mechanism: Activation of Protein Phosphatase 1

The primary and direct molecular target of this compound is the catalytic subunit of Protein Phosphatase 1 (PP1). In vitro studies have demonstrated that this compound physically interacts with PP1 and enhances its phosphatase activity.[1]

Quantitative Analysis of PP1 Activation

| Parameter | Value | Cell/System | Reference |

| PP1 Activity | Increased | In vitro | [2] |

Downstream Signaling Pathways and Cellular Effects

The activation of PP1 by this compound initiates a cascade of downstream signaling events, leading to two major, well-documented cellular outcomes: the reactivation of latent HIV-1 and the induction of Neuregulin-1 (NRG-1) expression.

Reactivation of Latent HIV-1

This compound has been shown to be a potent reactivator of latent HIV-1 provirus in various cellular models.[2] This effect is primarily mediated through the modulation of the activity of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb).

The reactivation of latent HIV-1 by this compound involves a counterintuitive activation of CDK9, a kinase, by the phosphatase PP1. The proposed mechanism involves the dephosphorylation of an inhibitory site on CDK9, leading to its activation.

-

This compound Activates PP1: this compound binds to and allosterically activates PP1.

-

PP1 Dephosphorylates CDK9 at Ser175: Activated PP1 is proposed to dephosphorylate CDK9 at Serine 175, an inhibitory phosphorylation site.[3]

-

CDK9 Activation and Autophosphorylation: Dephosphorylation of Ser175 leads to the activation of CDK9. This is followed by an increase in the phosphorylation of activating sites on CDK9, namely Serine 90 and Threonine 186.[2]

-

HIV-1 LTR Activation: Activated CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and other factors, leading to the efficient transcription of the integrated HIV-1 provirus and reactivation from latency.

The PP1 regulatory subunit Sds22 has been implicated in this pathway. This compound treatment leads to an upregulation of Sds22 expression. Sds22 is known to modulate PP1 activity and substrate specificity, and its induction by this compound may play a role in directing PP1 towards CDK9 or other substrates relevant to HIV-1 latency.

| Parameter | Fold Change | Cell Line | Concentration | Reference |

| HIV-1 Luciferase Activity | ~2-3 fold | CEM T cells | 10 µM | |

| HIV-1 Luciferase Activity | ~2-3 fold | Jurkat T cells | 10 µM | |

| HIV-1 Luciferase Activity | ~2-3 fold | THP-1 cells | 10 µM | |

| HIV-1 gag RNA | Increased | ACH-2 cells | 10 µM | |

| HIV-1 env, gag, nef RNA | Increased | PBMCs | 10 µM |

Induction of Neuregulin-1 (NRG-1) Expression

In addition to its effects on HIV-1, this compound has been shown to induce the expression of Neuregulin-1 (NRG-1), a growth factor with important roles in the nervous system and other tissues.

The induction of NRG-1 by this compound is also linked to the activation of PP1 and involves the transcription factor NF-κB.

-

This compound Activates PP1: As in the HIV-1 reactivation pathway, this compound activates PP1.

-

PP1 and CDK9 Redistribution: Deregulation of the PP1/NIPP1 (Nuclear Inhibitor of PP1) holoenzyme, mimicked by this compound, leads to a redistribution of PP1 and CDK9, and an increase in CDK9 Thr-186 phosphorylation.

-

NF-κB Activation: The altered PP1/CDK9 activity leads to the activation of the NF-κB signaling pathway.

-

NRG-1 Promoter Activation: Activated NF-κB binds to the promoter region of the NRG-1 gene, driving its transcription.

| Parameter | Effect | Cell Line | Concentration | Reference |

| NRG-1-derived peptide | Increased abundance | CEM T cells | 10 µM | |

| NRG-1 mRNA | Increased | 84-31 cells (with mNIPP1) | N/A | |

| NRG-1 Promoter Activity | Activated | 84-31 cells (with mNIPP1) | N/A |

Experimental Protocols

Detailed, step-by-step protocols for the experiments that defined the mechanism of action of this compound are not fully available in the public domain. The following sections provide a generalized framework for the key assays based on available information and standard laboratory practices.

In Vitro PP1 Phosphatase Assay

This assay is used to determine the direct effect of this compound on the enzymatic activity of purified PP1.

Methodology:

-

Reaction Mixture Preparation: In a microplate well, combine purified recombinant PP1 enzyme with a suitable assay buffer.

-

Compound Addition: Add this compound (or vehicle control, e.g., DMSO) to the desired final concentration.

-

Substrate Addition: Initiate the reaction by adding a phosphorylated substrate. This can be a generic substrate like p-nitrophenyl phosphate (pNPP) or a more specific phosphopeptide substrate.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Detection: Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric (e.g., Malachite Green assay) or fluorescent detection method.

-

Data Analysis: Calculate the increase in PP1 activity in the presence of this compound compared to the vehicle control.

HIV-1 Reactivation Assay

This assay quantifies the ability of this compound to reactivate latent HIV-1 in a cellular model.

Methodology:

-

Cell Culture: Culture a latently infected cell line (e.g., J-Lat, which contains a luciferase reporter in the HIV-1 genome, or ACH-2) or primary CD4+ T cells with latent HIV-1.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control. A positive control, such as a phorbol ester (e.g., PMA) or a histone deacetylase inhibitor (e.g., Vorinostat), should be included.

-

Incubation: Incubate the cells for a period of 24 to 48 hours.

-

Quantification of Reactivation:

-

Luciferase Assay: For reporter cell lines, lyse the cells and measure luciferase activity using a luminometer.

-

p24 ELISA: Collect the cell culture supernatant and measure the concentration of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).

-

qRT-PCR: Isolate total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of HIV-1 transcripts (e.g., gag, env).

-

-

Data Analysis: Normalize the results to a housekeeping gene (for qRT-PCR) or total protein content and calculate the fold induction of HIV-1 reactivation by this compound compared to the vehicle control.

Western Blot Analysis of CDK9 Phosphorylation

This method is used to assess the changes in the phosphorylation status of CDK9 at specific sites upon this compound treatment.

Methodology:

-

Cell Treatment and Lysis: Treat cells (e.g., CEM T cells) with this compound or vehicle for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total CDK9, phospho-CDK9 (Ser90), and phospho-CDK9 (Thr186).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the phospho-protein signals to the total protein signal to determine the relative change in phosphorylation.

Conclusion

This compound represents a significant tool for studying the roles of PP1 in cellular signaling. Its mechanism of action, centered on the activation of PP1, triggers distinct downstream pathways leading to the reactivation of latent HIV-1 and the induction of NRG-1 expression. The paradoxical activation of CDK9 by a phosphatase highlights the complexity of cellular signaling networks. Further research is warranted to fully elucidate the quantitative aspects of this compound's activity and the intricate molecular interactions that govern its downstream effects. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the biology and therapeutic potential of this compound.

References

Smapp1: A Small-Molecule Activator of Protein Phosphatase 1 for Research and Drug Development

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of Smapp1, a novel small-molecule activator of Protein Phosphatase 1 (PP1). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical mechanisms of PP1 activation. This document details the role of this compound in key signaling pathways, presents available quantitative data, and outlines experimental protocols for its study.

Introduction to this compound and Protein Phosphatase 1

Protein Phosphatase 1 (PP1) is a major serine/threonine phosphatase that plays a critical role in a vast array of cellular processes, including cell cycle progression, signal transduction, and muscle contraction. The activity of PP1 is tightly regulated by a host of interacting proteins that direct its localization and substrate specificity. Small-molecule activators of PP1, such as this compound, represent a promising new class of chemical probes and potential therapeutic agents for diseases where PP1 activity is dysregulated.

This compound has been identified as a potent activator of PP1, demonstrating significant effects in cellular models of HIV-1 latency and in the regulation of Neuregulin-1 (NRG-1) expression. Its ability to modulate PP1 activity offers a unique approach to studying and potentially treating these and other conditions.

Quantitative Data on this compound Activity

While the primary literature identifies this compound as an in vitro activator of PP1, specific quantitative data on its binding affinity and activation kinetics are not extensively detailed in publicly available sources. The following table summarizes the known quantitative information and highlights areas where further research is needed.

| Parameter | Value | Method | Reference |

| PP1 Activation | Characterized as an in vitro activator | Phosphatase activity assays | [1] |

| Binding Affinity (Kd) | Not Reported | - | - |

| EC50 for PP1 Activation | Not Reported | - | - |

| Catalytic Efficiency (kcat/Km) | Not Reported | - | - |

Note: The lack of publicly available, detailed quantitative data for this compound represents a significant knowledge gap. Further biochemical characterization is required to fully understand its potency and mechanism of action.

Key Signaling Pathways Modulated by this compound

This compound, through its activation of PP1, influences critical cellular signaling pathways, most notably in the reactivation of latent HIV-1 and the regulation of Neuregulin-1 expression.

Reactivation of Latent HIV-1

This compound has been shown to reactivate latent HIV-1 provirus by modulating the phosphorylation state of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] PP1, activated by this compound, dephosphorylates CDK9 at serine 175, leading to its activation.[2] Activated CDK9 then phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of the HIV-1 genome.[2]

Regulation of Neuregulin-1 (NRG-1) Expression

This compound-mediated activation of PP1 also leads to the upregulation of Neuregulin-1 (NRG-1), a growth factor involved in neurodevelopment and cardiac function. This regulation is dependent on the transcription factor NF-κB. While the precise molecular steps linking PP1 activation to NF-κB are still under investigation, it is proposed that PP1 may dephosphorylate and inactivate an inhibitor of NF-κB, leading to its nuclear translocation and subsequent activation of the NRG-1 promoter.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of this compound's activity and its effects on cellular pathways. The following sections provide methodologies for key experiments.

In Vitro PP1 Activity Assay

This protocol is designed to measure the direct effect of this compound on the catalytic activity of purified PP1 using a synthetic phosphopeptide substrate.

Materials:

-

Purified recombinant PP1γ

-

This compound (dissolved in DMSO)

-

Phosphorylase a (as a model substrate)

-

Assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)

-

Malachite Green Phosphate Assay Kit

-

96-well microplate

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 10 µL of each this compound dilution or DMSO (vehicle control) to triplicate wells.

-

Add 70 µL of assay buffer to each well.

-

Add 10 µL of purified PP1γ (final concentration ~0.5 nM) to each well and incubate for 10 minutes at 30°C to allow for this compound-PP1 interaction.

-

Initiate the phosphatase reaction by adding 10 µL of phosphorylase a (final concentration ~10 µM).

-

Incubate the reaction for 15 minutes at 30°C.

-

Stop the reaction by adding 100 µL of Malachite Green reagent.

-

Incubate for 15 minutes at room temperature for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the amount of phosphate released using a standard curve and determine the fold-activation by this compound relative to the DMSO control.

Cellular Assay for HIV-1 Reactivation

This protocol describes the use of a latently infected T-cell line (e.g., J-Lat) to assess the ability of this compound to induce HIV-1 transcription.

Materials:

-

J-Lat 10.6 cells (or other suitable latently infected cell line)

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

This compound (dissolved in DMSO)

-

Prostratin (positive control)

-

Flow cytometer

-

Anti-HIV-1 Gag antibody (p24) conjugated to a fluorophore

Procedure:

-

Seed J-Lat cells at a density of 2 x 10^5 cells/mL in a 24-well plate.

-

Treat the cells with varying concentrations of this compound, DMSO (vehicle control), or Prostratin.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells by centrifugation.

-

Wash the cells with PBS.

-

Fix and permeabilize the cells according to standard protocols for intracellular staining.

-

Stain the cells with the fluorescently labeled anti-p24 antibody.

-

Analyze the percentage of p24-positive cells by flow cytometry.

Conclusion and Future Directions

This compound represents a valuable pharmacological tool for the study of PP1 function and a potential starting point for the development of novel therapeutics. Its ability to activate PP1 and subsequently modulate downstream signaling pathways in HIV-1 latency and NRG-1 expression highlights the therapeutic promise of this approach.

Future research should focus on:

-

Detailed Biochemical and Biophysical Characterization: Determining the binding kinetics (Kd), activation constants (EC50), and the precise mechanism of this compound-mediated PP1 activation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicity of this compound in relevant animal models of disease.

-

Elucidation of Downstream Signaling: Further dissecting the molecular links between PP1 activation by this compound and the modulation of pathways such as NF-κB signaling.

By addressing these key areas, the full potential of this compound and other PP1 activators as both research tools and therapeutic agents can be realized.

References

The Role of Smapp1 in HIV-1 Latency Reversal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of latent HIV-1 reservoirs in infected individuals is a major obstacle to a cure. A promising strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating latent proviruses with Latency Reversing Agents (LRAs) to expose infected cells to the immune system. This technical guide provides an in-depth overview of Smapp1 (Small Molecule Activator of Protein Phosphatase 1), a novel LRA that targets the host cellular protein phosphatase-1 (PP1). We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize its associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a sulfonamide-containing small molecule identified from a chemical library for its ability to induce HIV-1 transcription.[1] It represents a novel class of LRAs that function by modulating the activity of a key cellular enzyme, PP1, which is known to regulate HIV-1 transcription.[1][2] Unlike many other LRAs that can cause global T-cell activation, this compound offers a more targeted approach to reversing HIV-1 latency.[1]

Mechanism of Action

This compound's primary mechanism of action involves its direct interaction with PP1. This interaction leads to a cascade of events that ultimately enhances the transcription of the latent HIV-1 provirus.

Binding to Protein Phosphatase-1 (PP1)

This compound binds to a non-catalytic, C-terminal pocket of the PP1α subunit.[1] This binding is characterized by a moderate affinity, as determined by surface plasmon resonance. The interaction with PP1 is crucial for its downstream effects on HIV-1 transcription.

Modulation of CDK9 Phosphorylation

The binding of this compound to PP1 is thought to transiently disengage PP1 from its substrate, Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is essential for HIV-1 transcriptional elongation. By inhibiting the dephosphorylation of CDK9 by PP1, this compound treatment leads to an increase in the phosphorylation of specific residues on CDK9, namely Serine 90 and Threonine 186. This hyper-phosphorylation enhances the kinase activity of CDK9, promoting transcriptional elongation from the HIV-1 long terminal repeat (LTR) and leading to the reactivation of the latent provirus.

Upregulation of P-TEFb and PP1-Related Proteins

Proteomic analysis of T-cells treated with this compound has shown an upregulation of proteins related to P-TEFb and PP1, including the PP1 regulatory subunit Sds22. This suggests that this compound may also influence the broader cellular environment to favor HIV-1 transcription.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Binding Affinity and Activity of this compound

| Parameter | Value | Method | Cell/System | Reference |

| Binding Affinity (Kd) to PP1 | 183 μM | Surface Plasmon Resonance | Recombinant PP1 protein | |

| PP1 Activity | Increased | In vitro phosphatase assay | Recombinant substrate |

Table 2: Efficacy of this compound in HIV-1 Latency Reversal in Cell Lines

| Cell Line | This compound Concentration | Incubation Time | Effect | Assay | Reference |

| CEM T cells (single-round infection) | 1-50 μM | 24 h | Dose-dependent increase in HIV-1 replication | Luciferase Assay | |

| Latently infected Jurkat T cells | 5-20 μM | 48 h | Dose-dependent increase in HIV-1 activation | Luciferase Assay | |

| Latently infected THP-1 cells | 5-20 μM | 48 h | Dose-dependent increase in HIV-1 activation | Luciferase Assay | |

| Chronically infected ACH-2 cells | 1-20 μM | 36-48 h | Moderate activation of HIV-1 transcription | Luciferase Assay |

Table 3: Efficacy of this compound in Primary Cells

| Cell Type | This compound Concentration | Incubation Time | Effect | Assay | Reference |

| PBMCs from healthy donors (single-round infection) | 1-50 μM | 24 h | Increased HIV-1 infection | Luciferase Assay | |

| Latently infected primary CD4+ T cells | 5 μM | Not specified | Increased HIV-1 activation | GFP Expression |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Single-Round HIV-1 Infection Assay in CEM T-cells

This assay is used to assess the effect of this compound on a single cycle of HIV-1 replication.

Materials:

-

CEM T-cells

-

VSVG-pseudotyped pNL4-3.Luc.R-E- (HIV-1 Luc) virus

-

This compound (dissolved in DMSO)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

-

96-well plates

Procedure:

-

Seed CEM T-cells in a 96-well plate at a density of 5 x 104 cells per well.

-

Infect the cells with VSVG-pseudotyped HIV-1 Luc virus for 18 hours.

-

After 18 hours, remove the virus-containing medium and wash the cells with PBS.

-

Add fresh RPMI medium containing the desired concentrations of this compound (e.g., 1, 5, 10, 20, 50 μM) or DMSO as a vehicle control.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

After 24 hours, lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Measure the luciferase activity using a luminometer.

-

To assess cytotoxicity, perform a trypan blue exclusion assay or a similar viability assay in parallel.

HIV-1 Reactivation Assay in Latently Infected Jurkat T-cells

This protocol is designed to measure the ability of this compound to reactivate latent HIV-1 in a T-cell line model of latency.

Materials:

-

Latently infected Jurkat T-cells (e.g., J-Lat 10.6)

-

This compound (dissolved in DMSO)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Luciferase Assay System or Flow Cytometer for GFP-based reporters

-

96-well plates

Procedure:

-

Plate the latently infected Jurkat T-cells in a 96-well plate at a density of 1 x 105 cells per well.

-

Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 μM) or DMSO as a control. A positive control such as TNF-α or a phorbol ester can also be included.

-

Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

-

If using a luciferase reporter, lyse the cells and measure luciferase activity as described in Protocol 4.1.

-

If using a GFP reporter, harvest the cells, wash with PBS, and analyze GFP expression by flow cytometry.

Western Blot for CDK9 Phosphorylation

This method is used to detect changes in the phosphorylation status of CDK9 upon this compound treatment.

Materials:

-

T-cell line (e.g., Jurkat)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-CDK9 (Ser90), anti-phospho-CDK9 (Thr186), anti-total CDK9, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture T-cells to a sufficient density and treat with this compound at the desired concentration and for the appropriate time.

-

Harvest the cells, wash with cold PBS, and lyse on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total CDK9.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes related to this compound.

Caption: this compound signaling pathway in HIV-1 latency reversal.

Caption: General experimental workflow for evaluating this compound.

Challenges and Future Directions

While this compound has shown promise as an LRA, there are challenges to its clinical development. The compound has demonstrated low solubility and stability, which could limit its bioavailability in vivo. To address this, nanoparticle-based delivery systems for this compound are being explored to improve its pharmacokinetic properties.

Future research should focus on:

-

Optimizing the chemical structure of this compound to improve its potency, solubility, and stability.

-

Conducting in vivo studies in animal models to evaluate the efficacy and safety of this compound and its formulations.

-

Investigating the potential for synergistic effects when this compound is combined with other LRAs or with immunotherapies.

Conclusion

This compound is a novel and promising LRA that targets the host protein PP1 to reactivate latent HIV-1. Its distinct mechanism of action, which involves the modulation of CDK9 phosphorylation, offers a targeted approach to reversing latency. The data presented in this technical guide highlight its potential, while also acknowledging the need for further development to overcome its current limitations. Continued research into this compound and similar compounds will be crucial in the ongoing effort to develop a curative therapy for HIV-1.

References

Smapp1's effect on cellular signaling pathways.

- 1. In vivo convergence of BMP and MAPK signaling pathways: impact of differential Smad1 phosphorylation on development and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PHLPP1 splice variants differentially regulate AKT and PKCα signaling in hippocampal neurons: characterization of PHLPP proteins in the adult hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Smapp1: A Novel Small Molecule Activator of Protein Phosphatase 1 with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Smapp1 (Small molecule activator of protein phosphatase 1) is a novel sulfonamide-containing compound identified through chemical library screening as a potent activator of Protein Phosphatase 1 (PP1).[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological effects of this compound, with a focus on its role in the reactivation of latent Human Immunodeficiency Virus Type 1 (HIV-1) and the induction of Neuregulin-1 (NRG-1) expression. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound and related compounds.

Discovery and Development

This compound was discovered through the screening of a chemical library of isoquinoline-based compounds designed to target the non-catalytic RVxF-binding site of PP1.[2] Initial screening efforts identified compounds that inhibited HIV-1 transcription.[2] However, subsequent modifications to the chemical scaffold led to the synthesis of a novel library of 38 compounds, from which this compound was identified as an effective activator of HIV-1 transcription.[2]

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C27H25N5O5S2 |

| Molecular Weight | 563.65 g/mol |

| CAS Number | 327081-00-5 |

Mechanism of Action

This compound functions as a direct activator of Protein Phosphatase 1 (PP1), a key serine/threonine phosphatase involved in a multitude of cellular processes.[1] By activating PP1, this compound influences the phosphorylation state of downstream targets, leading to its observed biological effects.

Reactivation of Latent HIV-1

The primary mechanism by which this compound reactivates latent HIV-1 involves the modulation of Cyclin-Dependent Kinase 9 (CDK9), a component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb is essential for the elongation of HIV-1 transcripts. This compound-mediated activation of PP1 leads to an increase in the phosphorylation of CDK9 at its Serine 90 and Threonine 186 residues. This phosphorylation event enhances CDK9 activity, which in turn promotes the transcription of the latent HIV-1 provirus, leading to viral replication.

Induction of Neuregulin-1 (NRG-1) Expression

Proteomic analysis of CEM T cells treated with this compound revealed a significant upregulation of Neuregulin-1 (NRG-1), a growth factor involved in various cellular processes, including cell survival and differentiation. The precise mechanism by which PP1 activation by this compound leads to increased NRG-1 expression is still under investigation but is thought to involve the regulation of transcription factors downstream of PP1.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Effect of this compound on HIV-1 Transcription and Cell Viability

| Cell Line | This compound Concentration (µM) | Fold Increase in HIV-1 Transcription | Cell Viability (%) |

| CEM-HIV-Luc | 1 | ~1.2 | >95 |

| CEM-HIV-Luc | 10 | ~1.5 | >95 |

| ACH-2 | 10 | ~2.5 | >95 |

| J-Lat 10.6 | 10 | ~2.0 | >95 |

Data extracted from "Reactivation of latent HIV-1 provirus via targeting protein phosphatase-1".

Table 2: Effect of Nanoparticle-Packaged this compound on HIV-1 Transcription and Cell Viability in CEM T cells

| This compound-NP Concentration (µM) | Fold Increase in HIV-1 Transcription | Cell Viability (%) |

| 1 | ~1.5 | ~90 |

| 10 | ~1.5 | ~70 |

Data extracted from "Activation of HIV-1 with Nanoparticle-Packaged Small-Molecule Protein Phosphatase-1-Targeting Compound".

Experimental Protocols

In Vitro PP1 Activity Assay

This protocol describes the measurement of PP1 activity in the presence of this compound using a colorimetric assay.

-

Reagents:

-

Recombinant PP1 enzyme

-

pNPP (p-nitrophenyl phosphate) substrate

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer and recombinant PP1.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the PP1-containing reaction mixture to the wells.

-

Incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding pNPP substrate to each well.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a spectrophotometer.

-

Calculate PP1 activity relative to the DMSO control.

-

HIV-1 Reactivation Assay in Latently Infected Cells

This protocol details the procedure for assessing the ability of this compound to reactivate latent HIV-1 in cell lines like ACH-2 or J-Lat.

-

Cell Culture and Treatment:

-

Culture latently infected cells (e.g., ACH-2) in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Treat the cells with various concentrations of this compound or a positive control (e.g., TNF-α) for 24-48 hours.

-

-

Quantification of Viral Reactivation:

-

p24 ELISA: Collect the cell culture supernatant and measure the concentration of the HIV-1 p24 antigen using a commercially available ELISA kit according to the manufacturer's instructions.

-

Luciferase Assay (for reporter cell lines like CEM-HIV-Luc): Lyse the cells and measure luciferase activity using a luciferase assay system.

-

Proteomic Analysis of this compound-Treated Cells

This protocol outlines the general steps for identifying changes in the proteome of cells treated with this compound using mass spectrometry.

-

Sample Preparation:

-

Treat cells (e.g., CEM T cells) with this compound (10 µM) or DMSO for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Reduce and alkylate the proteins, followed by in-solution or in-gel digestion with trypsin.

-

-

Mass Spectrometry:

-

Separate the resulting peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against a protein database (e.g., Swiss-Prot) to identify the proteins.

-

Quantify the relative abundance of proteins between this compound-treated and control samples using label-free or label-based quantification methods.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.

Caption: this compound mechanism of action.

Caption: Experimental workflow for HIV-1 reactivation assay.

References

Understanding the Structure-Activity Relationship of Smapp1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Smapp1

This compound is a small-molecule activator of Protein Phosphatase 1 (PP1), a crucial serine/threonine phosphatase involved in a myriad of cellular processes.[1][2][3] Its ability to modulate PP1 activity makes it a significant tool for studying cellular signaling and a potential starting point for therapeutic development. Notably, this compound has been observed to induce the transcription of the latent HIV-1 provirus in T cells, suggesting its potential role in "shock and kill" strategies for HIV eradication.[1][4] Furthermore, studies have shown that this compound treatment in CEM T cells leads to an increased expression of Neuregulin-1 (NRG-1), a growth factor implicated in various signaling pathways.

Core Target: Protein Phosphatase 1 (PP1)

To comprehend the activity of this compound, it is essential to understand its direct target, PP1. PP1 is a highly conserved enzyme that plays a central role in regulating a vast array of cellular functions, including glycogen metabolism, muscle contraction, cell cycle progression, and neuronal activity. The catalytic subunit of PP1 (PP1c) does not function in isolation; instead, it forms holoenzymes by associating with a diverse set of over fifty regulatory subunits, often referred to as RIPPOs (Regulatory Interactors of Protein Phosphatase One). These regulatory subunits are critical for dictating the subcellular localization and substrate specificity of PP1, thereby ensuring precise control over its phosphatase activity.

The regulation of PP1 is a complex process, often involving the phosphorylation of its regulatory subunits. For instance, the activation of Protein Kinase A (PKA) can lead to the phosphorylation of DARPP-32 and Inhibitor-1, transforming them into potent inhibitors of PP1. Conversely, signaling pathways such as the one initiated by insulin can promote the activation of specific PP1 holoenzymes, for example, those targeted to glycogen.

Downstream Effects: The this compound-NRG-1 Axis

A significant observed downstream effect of this compound-mediated PP1 activation is the induction of Neuregulin-1 (NRG-1) expression. NRG-1 is a growth factor that signals through the ErbB family of receptor tyrosine kinases, including ErbB2 and ErbB4. The binding of NRG-1 to its receptors initiates a cascade of downstream signaling events, prominently featuring the PI3K/Akt and MAPK/Erk pathways. These pathways are fundamental to regulating cell proliferation, survival, and differentiation. The upregulation of NRG-1 has been noted in conditions such as non-small-cell lung cancer, where it is linked to tumor progression.

Summary of this compound Activity

| Activity | Observed Effect | Cellular Context | Reference |

| Primary Target | Activation of Protein Phosphatase 1 (PP1) | In vitro and cellular systems | |

| HIV-1 Latency | Induces transcription of latent HIV-1 provirus | Latently infected T cells | |

| CDK9 Phosphorylation | Increases phosphorylation of Ser90 and Thr186 residues | Cellular systems | |

| Gene Expression | Induces expression of Neuregulin-1 (NRG-1) | CEM T cells |

Visualizing the Signaling Pathways

To illustrate the molecular interactions influenced by this compound, the following diagrams depict the general regulatory cycle of its target, PP1, and the subsequent signaling cascade initiated by the this compound-induced expression of NRG-1.

Caption: General Regulatory Cycle of Protein Phosphatase 1 (PP1).

Caption: this compound-Induced Neuregulin-1 (NRG-1) Signaling Pathway.

Experimental Protocols for Studying this compound and Similar Molecules

While specific protocols for this compound are not extensively detailed in the public domain, the following methodologies are standard for characterizing small-molecule activators of phosphatases.

In Vitro Phosphatase Activity Assay

-

Objective: To quantify the direct effect of the small molecule on the catalytic activity of the target phosphatase.

-

Methodology:

-

Recombinant purified PP1 catalytic subunit is incubated with a synthetic phosphopeptide substrate.

-

The reaction is initiated in a buffer system compatible with phosphatase activity.

-

A range of concentrations of this compound (or the test compound) is added to the reaction wells.

-

The release of free phosphate is measured over time, typically using a colorimetric method such as a malachite green-based assay.

-

Data is plotted as reaction velocity versus compound concentration to determine parameters like EC50.

-

Cellular Thermal Shift Assay (CETSA)

-

Objective: To verify direct binding of the small molecule to the target protein in a cellular context.

-

Methodology:

-

Intact cells or cell lysates are incubated with the small molecule or a vehicle control.

-

The samples are heated to a range of temperatures, causing protein denaturation and aggregation.

-

After cooling and centrifugation to remove aggregated proteins, the amount of soluble target protein (PP1) remaining is quantified by Western blotting or mass spectrometry.

-

Binding of the small molecule is expected to stabilize the protein, resulting in a higher melting temperature compared to the control.

-

Global Phosphoproteomics

-

Objective: To identify the downstream signaling pathways affected by the activation of the phosphatase.

-

Methodology:

-

Cells (e.g., LNCaP or CEM T cells) are treated with the small molecule or a DMSO control for a defined period.

-

Cells are lysed in the presence of phosphatase and protease inhibitors.

-

Proteins are extracted, digested (e.g., with trypsin), and phosphopeptides are enriched using techniques like titanium dioxide or immobilized metal affinity chromatography (IMAC).

-

Enriched phosphopeptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantitative analysis is performed to identify changes in the phosphorylation status of thousands of proteins, revealing the cellular pathways modulated by the compound.

-

Gene Expression Analysis

-

Objective: To determine the effect of the small molecule on the transcription of target genes.

-

Methodology:

-

Cells are treated with the small molecule or a vehicle control.

-

Total RNA is extracted from the cells.

-

The expression levels of specific genes (e.g., NRG-1) are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

For a broader view, RNA sequencing (RNA-seq) can be employed to analyze changes across the entire transcriptome.

-

References

Beyond HIV: A Technical Guide to the Therapeutic Potential of SMAC Mimetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Originally investigated for their role in sensitizing cancer cells to apoptosis, small molecule Second Mitochondria-derived Activator of Caspases (SMAC) mimetics are emerging as a versatile class of therapeutics with potential applications extending far beyond oncology. These compounds function by targeting Inhibitor of Apoptosis Proteins (IAPs), key regulators of cellular life and death decisions. By mimicking the endogenous IAP antagonist, SMAC/DIABLO, these drugs can effectively induce programmed cell death in pathological cells and modulate inflammatory signaling pathways. This technical guide provides a comprehensive overview of the core therapeutic applications of SMAC mimetics beyond their initial antiviral focus, with a particular emphasis on their mechanisms of action, preclinical and clinical data, and the experimental methodologies used to evaluate their efficacy.

Core Mechanism of Action: IAP Antagonism

SMAC mimetics exert their therapeutic effects primarily by antagonizing the function of IAP proteins, most notably X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). These IAPs are frequently overexpressed in various diseases, contributing to pathogenesis by inhibiting apoptosis and promoting pro-survival signaling.

SMAC mimetics, by binding to the Baculovirus IAP Repeat (BIR) domains of IAPs, disrupt their ability to inhibit caspases, the key executioners of apoptosis. This leads to the activation of both the intrinsic and extrinsic apoptotic pathways. Furthermore, the binding of SMAC mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation has a dual effect: it further relieves the inhibition of caspases and it stabilizes NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway, which can have both pro-apoptotic and immunomodulatory consequences.

Therapeutic Applications in Oncology

The most extensively studied application of SMAC mimetics is in cancer therapy. Their ability to induce apoptosis in tumor cells, both as monotherapy and in combination with other anti-cancer agents, has been demonstrated in a wide range of solid and hematological malignancies.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data for several SMAC mimetics that have been evaluated in preclinical and clinical settings.

Table 1: Binding Affinities (Ki, nM) of Selected SMAC Mimetics for IAP Proteins

| Compound | XIAP BIR3 | cIAP1 BIR3 | cIAP2 BIR3 | Reference |

| Birinapant (TL32711) | 45 | <1 | - | [1] |

| LCL161 | Similar affinity to XIAP, cIAP1, and cIAP2 | Similar affinity to XIAP, cIAP1, and cIAP2 | Similar affinity to XIAP, cIAP1, and cIAP2 | [2] |

| GDC-0152 | 28 | 17 | 43 | [1] |

| AT-406 (Debio 1143) | 66.4 | 1.9 | 5.1 | [3] |

Table 2: In Vitro Efficacy of SMAC Mimetics in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |

| Birinapant | MDA-MB-231 (Breast) | Cell Viability | ~10 nM (with TNFα) | [4] |

| GDC-0152 | MDA-MB-231 (Breast) | Apoptosis Induction | ~50 nM | |

| LCL161 | Multiple Myeloma Lines | Cell Viability | 1-10 µM | |

| AT-406 | HCT116 (Colon) | Apoptosis Induction | ~100 nM |

Table 3: Overview of Selected Clinical Trials of SMAC Mimetics in Oncology

| Compound | Phase | Cancer Type | Outcome Highlights | Reference |

| Birinapant | II | Acute Myeloid Leukemia | Limited single-agent activity, better outcomes in combination | |

| LCL161 | I/II | Solid Tumors & Lymphoma | Well-tolerated, evidence of target engagement | |

| GDC-0152 | I | Solid Tumors & Lymphoma | Favorable safety profile, two complete remissions reported | |

| AT-406 | I | Solid Tumors | Tumor regression observed in a patient with colon cancer |

Signaling Pathways in SMAC Mimetic-Induced Cancer Cell Death

The antitumor activity of SMAC mimetics is mediated through the induction of programmed cell death, primarily apoptosis and, in some contexts, necroptosis.

In apoptosis-resistant cancer cells, particularly those with compromised caspase-8 function, SMAC mimetics can induce an alternative form of programmed cell death called necroptosis.

Potential Applications in Inflammatory Diseases

Emerging evidence suggests that SMAC mimetics can modulate inflammatory responses, opening up therapeutic avenues for chronic inflammatory diseases. Their mechanism in this context is complex, involving the regulation of macrophage polarization and cytokine production.

Some studies have shown that SMAC mimetics can promote a shift from an anti-inflammatory M2 macrophage phenotype to a pro-inflammatory M1 phenotype. This could be beneficial in conditions where a robust inflammatory response is required to clear pathogens or malignant cells. Conversely, by inducing apoptosis in pro-inflammatory M1 macrophages, SMAC mimetics could also have anti-inflammatory effects in diseases characterized by excessive M1-driven inflammation.

Exploratory Research in Neurodegenerative Diseases

The role of IAPs and the therapeutic potential of SMAC mimetics in neurodegenerative diseases are still in the early stages of investigation. However, given that apoptosis is a key contributor to neuronal cell death in conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), targeting IAPs is a rational therapeutic strategy.

-

Alzheimer's Disease: Studies have shown that the levels of certain IAPs, such as NAIP, are decreased in the brains of Alzheimer's patients, suggesting a compromised ability to inhibit apoptosis.

-

Parkinson's Disease: In Parkinson's disease, the S-nitrosylation of XIAP has been shown to impair its anti-apoptotic function, contributing to neuronal demise.

-

Amyotrophic Lateral Sclerosis (ALS): Overexpression of XIAP has demonstrated beneficial effects in a mouse model of ALS, extending survival.

While direct studies of SMAC mimetics in these diseases are limited, the existing evidence on the role of IAPs provides a strong rationale for future preclinical investigations.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the therapeutic potential of SMAC mimetics.

Cell Viability and Apoptosis Assays

1. CellTiter-Glo® Luminescent Cell Viability Assay:

-

Principle: Measures ATP levels as an indicator of metabolically active cells.

-

Protocol Outline:

-

Plate cells in a 96-well plate and treat with varying concentrations of the SMAC mimetic for the desired time.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

2. Caspase-Glo® 3/7 Assay:

-

Principle: Measures caspase-3 and -7 activity, key executioner caspases in apoptosis.

-

Protocol Outline:

-

Plate cells and treat as described for the cell viability assay.

-

Add Caspase-Glo® 3/7 reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure luminescence.

-

3. Western Blotting for Apoptosis Markers:

-

Principle: Detects the cleavage of key apoptotic proteins, such as PARP and caspases.

-

Protocol Outline:

-

Treat cells with the SMAC mimetic, harvest, and lyse to extract proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against cleaved PARP, cleaved caspase-3, etc.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate.

-

In Vivo Xenograft Studies

Experimental Workflow for a Murine Xenograft Model:

Conclusion and Future Directions

SMAC mimetics represent a promising class of targeted therapeutics with a well-defined mechanism of action. While their development has been most advanced in oncology, their potential to modulate cell death and inflammation opens up exciting possibilities for the treatment of a broader range of diseases. Future research should focus on:

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to SMAC mimetic therapy.

-

Combination Strategies: Exploring synergistic combinations with other targeted therapies, immunotherapies, and standard-of-care treatments.

-

Neurodegenerative and Inflammatory Diseases: Conducting rigorous preclinical studies to validate the therapeutic potential of SMAC mimetics in these underexplored areas.

-

Next-Generation Compounds: Developing novel SMAC mimetics with improved selectivity, potency, and pharmacokinetic properties.

The continued investigation of these versatile compounds holds significant promise for addressing unmet medical needs across multiple therapeutic areas.

References

The Pivotal Role of Protein Phosphatase 1 in Viral Transcription and the Modulatory Influence of Smapp1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Phosphatase 1 (PP1), a major eukaryotic serine/threonine phosphatase, is a critical regulator of numerous cellular processes, including transcription. Its substrate specificity is dictated by a diverse array of regulatory and interacting proteins. A growing body of evidence reveals that numerous viruses have evolved sophisticated mechanisms to hijack the host cell's PP1 for their own transcriptional needs, making PP1 a key virus-host interaction factor. This guide provides a comprehensive overview of the multifaceted role of PP1 in the transcription of various viruses, including HIV-1, Ebola virus, and Respiratory Syncytial Virus. Furthermore, it delves into the influence of Smapp1, a small-molecule activator of PP1, on viral transcription, particularly in the context of HIV-1 latency. This document also furnishes detailed experimental protocols and quantitative data to facilitate further research and the development of novel host-targeted antiviral strategies.

The Central Role of PP1 in Cellular and Viral Transcription

Protein Phosphatase 1 is a ubiquitously expressed phosphatase that does not exist as a free catalytic subunit but rather in complex with a vast number of PP1-interacting proteins (PIPs), also known as Regulatory Interactors of Protein Phosphatase One (RIPPO). These RIPPOs guide PP1 to specific subcellular locations and substrates, thereby controlling its activity and ensuring substrate specificity. Viruses, being obligate intracellular parasites, frequently exploit this host machinery. They can either encode their own viral RIPPOs or their proteins can act as substrates for PP1, manipulating the host's phosphorylation-dephosphorylation dynamics to promote viral gene expression and replication.

HIV-1 Transcription and PP1

The Human Immunodeficiency Virus-1 (HIV-1) presents a classic example of PP1 hijacking. The viral trans-activator of transcription (Tat) protein is essential for robust viral gene expression from the integrated provirus. Tat functions by recruiting the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates the C-terminal domain of RNA Polymerase II, leading to efficient transcriptional elongation.

Recent studies have identified PP1 as a crucial host factor in this process. The HIV-1 Tat protein itself acts as a viral RIPPO, binding directly to PP1 and translocating it to the nucleus. This interaction is critical for Tat-mediated transcription. While the precise mechanism is still under investigation, it is proposed that PP1 may dephosphorylate CDK9, a component of P-TEFb, or other factors to enhance transcriptional activity. This strategic recruitment of a host phosphatase by a viral protein underscores the intricate interplay between HIV-1 and the host cellular machinery.[1][2][3]

Filoviruses (Ebola and Marburg) and PP1-mediated Transcriptional Control

For Ebola virus (EBOV) and the related Marburg virus, the viral protein VP30 is a key transcription activation factor that must be in a dephosphorylated state to be active. The host phosphatase PP1, along with PP2A, has been identified as the enzyme responsible for dephosphorylating VP30.[4][5] Inhibition of PP1 leads to hyperphosphorylation of VP30, rendering it inactive and consequently blocking viral transcription. This reliance on a host phosphatase for the activation of a critical viral transcription factor highlights a potential therapeutic vulnerability.

Respiratory Syncytial Virus (RSV) and the P-PP1-M2-1 Axis

Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections, also manipulates host PP1 to regulate its transcription. The RSV phosphoprotein (P) acts as a scaffold, recruiting the cellular PP1 to the viral transcription factor M2-1. M2-1 requires cyclic dephosphorylation to function efficiently as a transcription antiterminator. By hijacking PP1, the RSV P protein ensures the dephosphorylation of M2-1, a crucial step for robust viral transcription.

This compound: A Small-Molecule Modulator of PP1 and its Impact on HIV-1 Latency

The establishment of a latent reservoir of integrated HIV-1 provirus in resting CD4+ T cells is a major barrier to curing HIV-1 infection. These latently infected cells are transcriptionally silent and thus invisible to the immune system and unresponsive to most antiretroviral therapies. One promising strategy to eradicate this reservoir is the "kick-and-kill" approach, which involves reactivating the latent provirus to make the infected cells susceptible to elimination.

This compound (small-molecule activator of PP1) is a novel sulfonamide-containing compound that has been identified as an activator of HIV-1 transcription. This compound targets PP1 and induces its activity, leading to the reactivation of latent HIV-1 provirus. This effect is thought to be mediated through the upregulation of CDK9 phosphorylation, a key event in HIV-1 transcriptional activation. The ability of this compound to reactivate latent HIV-1 without causing global T-cell activation makes it a promising candidate for "kick-and-kill" strategies.

Quantitative Data on PP1 and this compound's Influence on Viral Transcription

The following tables summarize the available quantitative data from various studies, illustrating the impact of modulating PP1 activity on viral transcription.

| Virus | Modulator | Experimental System | Observed Effect on Transcription/Replication | Fold Change/IC50/EC50 | Citation |

| Ebola Virus | 1E7-03 (PP1 Inhibitor) | EBOV Minigenome Assay (293T cells) | Inhibition of minigenome transcription | ~3-fold inhibition compared to DMSO control | |

| HIV-1 | This compound (PP1 Activator) | VSVG-pseudotyped HIV-1 infected CEM T cells | Induction of HIV-1 transcription | ~50% induction at 1-10 µM | |

| RSV | PP1 Overexpression | RSV Minigenome Assay (BSRT7/5 cells) | Dose-dependent inhibition of RNA polymerase activity | Significant decrease in luciferase activity with increasing amounts of PP1 plasmid | |

| Rift Valley Fever Virus | 1E7-03 (PP1 Inhibitor) | RVFV-infected cells | Decreased viral titers | Data not quantified as IC50 | |

| HIV-1 | 1E7-03 (PP1 Inhibitor) | HIV-1 infected cells | Inhibition of HIV-1 replication | IC50 significantly lower than the parent compound 1H4 |

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Analyze Protein-Protein Interactions

This protocol is designed to investigate the interaction between a viral protein (bait) and a host protein like PP1 (prey).

Materials:

-

Cell lysate from virus-infected or transfected cells

-

IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Antibody specific to the bait protein

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse cells in ice-cold IP Lysis Buffer.

-

Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the bait-specific antibody or control IgG overnight at 4°C.

-

Complex Capture: Add Protein A/G beads and incubate for 1-3 hours at 4°C.

-

Washing: Pellet the beads and wash 3-5 times with Wash Buffer.

-

Elution: Elute the protein complexes from the beads using Elution Buffer.

-

Analysis: Analyze the eluate by Western blotting using antibodies against both the bait and prey proteins.

In Vitro Phosphatase Assay

This assay measures the ability of PP1 to dephosphorylate a specific viral protein substrate.

Materials:

-

Recombinant purified PP1

-

Phosphorylated viral protein substrate

-

Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM MnCl2)

-

Malachite green solution or other phosphate detection reagent

Procedure:

-

Reaction Setup: In a microplate, combine the Phosphatase Assay Buffer, the phosphorylated substrate, and any inhibitors or activators (like this compound).

-

Initiate Reaction: Add recombinant PP1 to start the dephosphorylation reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by adding a stopping agent (e.g., EDTA).

-

Phosphate Detection: Add the malachite green reagent and measure the absorbance at the appropriate wavelength to quantify the amount of free phosphate released.

-

Data Analysis: Calculate the specific activity of PP1 based on the amount of phosphate released per unit time.

Luciferase Reporter Assay for Viral Promoter Activity

This assay quantifies the effect of PP1 modulation on the transcriptional activity of a viral promoter.

Materials:

-

Luciferase reporter plasmid containing the viral promoter of interest upstream of the luciferase gene.

-

Expression plasmid for a viral transactivator (if required, e.g., HIV-1 Tat).

-

Plasmids for overexpressing or knocking down PP1, or small molecules like this compound.

-

Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Cell line suitable for transfection and viral gene expression.

-

Transfection reagent.

-

Dual-Luciferase Reporter Assay System.

Procedure:

-

Transfection: Co-transfect cells with the viral promoter-luciferase reporter, the control reporter, and the experimental plasmids (e.g., PP1 expression vector) or treat with the small molecule.

-

Incubation: Culture the cells for 24-48 hours to allow for gene expression.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay: Measure the firefly luciferase activity, followed by the Renilla luciferase activity in the same sample using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity between different experimental conditions.

Visualizations of Pathways and Workflows

Signaling Pathway: HIV-1 Tat Hijacking of Host PP1

Caption: HIV-1 Tat recruits host PP1 to the nucleus, promoting viral transcription. This compound activates PP1.

Experimental Workflow: Co-Immunoprecipitation

Caption: A streamlined workflow for Co-Immunoprecipitation to identify protein-protein interactions.

Logical Relationship: this compound's Role in HIV-1 Latency Reversal

Caption: this compound activates PP1, leading to the reactivation of latent HIV-1, a key step for eradication.

Conclusion and Future Directions

The host phosphatase PP1 has emerged as a central player in the transcriptional regulation of a diverse range of viruses. Its manipulation by viral proteins to create a cellular environment conducive to viral gene expression represents a common evolutionary strategy. This reliance on a host factor also presents a compelling opportunity for the development of broad-spectrum antiviral therapeutics. Small molecules that either inhibit or activate specific PP1 holoenzyme interactions, such as the PP1 inhibitor 1E7-03 or the activator this compound, showcase the potential of this approach. Future research should focus on elucidating the precise molecular mechanisms by which different viruses recruit and utilize PP1, and on developing more potent and specific modulators of PP1 activity for therapeutic intervention. A deeper understanding of the complex interplay between PP1 and viral transcription will be instrumental in designing the next generation of host-targeted antiviral drugs.

References

- 1. Role of Protein Phosphatase 1 in Dephosphorylation of Ebola Virus VP30 Protein and Its Targeting for the Inhibition of Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protein Phosphatase 1–Targeting Small-Molecule C31 Inhibits Ebola Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. Ebola Virus NP Binding to Host Protein Phosphatase-1 Regulates Capsid Formation - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Smapp1 and Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research concerning the Stromal Membrane-Associated Protein 1 (Smapp1), a protein encoded by the SMAP1 gene. This compound is a crucial regulator of intracellular membrane trafficking, primarily through its function as a GTPase-activating protein (GAP) for ADP-ribosylation factor 6 (Arf6). This document details the molecular functions of this compound, its role in signaling pathways, and its gene expression profile. Furthermore, it provides detailed experimental protocols for the study of this compound and presents quantitative data and visualizations to facilitate a deeper understanding of its biological significance. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and cellular biology.

Introduction to this compound

Stromal Membrane-Associated Protein 1 (this compound), also known as Small ArfGAP 1, is a type II membrane glycoprotein that plays a significant role in the regulation of clathrin-dependent endocytosis.[1] Initially identified for its potential involvement in the erythropoietic stimulatory activity of stromal cells, further research has elucidated its function as a specific GTPase-activating protein for Arf6.[1] this compound is ubiquitously expressed across various human tissues and is implicated in fundamental cellular processes, including membrane trafficking and potentially in the pathogenesis of certain diseases.

Gene and Protein Characteristics

-

Gene Location: The human SMAP1 gene is located on chromosome 6q13.

-

Protein Isoforms: Alternative splicing of the SMAP1 gene results in multiple transcript variants, leading to different protein isoforms.

-

Molecular Function: The primary molecular function of this compound is its GTPase-activating protein (GAP) activity towards Arf6. This activity is critical for the regulation of vesicle budding in clathrin-mediated endocytosis. This compound also exhibits clathrin binding capabilities.

Quantitative Gene Expression of this compound

The Genotype-Tissue Expression (GTEx) project provides valuable insights into the expression of SMAP1 across a wide range of human tissues. The following table summarizes the median gene expression levels in selected tissues, represented as Transcripts Per Million (TPM).

| Tissue | Median TPM |

| Adipose - Subcutaneous | 15.6 |

| Adrenal Gland | 21.3 |

| Artery - Aorta | 12.9 |

| Brain - Cortex | 18.4 |

| Breast - Mammary Tissue | 14.8 |

| Cells - EBV-transformed lymphocytes | 25.1 |

| Colon - Transverse | 19.7 |

| Esophagus - Mucosa | 22.5 |

| Heart - Left Ventricle | 9.8 |

| Kidney - Cortex | 17.2 |

| Liver | 11.5 |

| Lung | 19.9 |

| Muscle - Skeletal | 8.7 |

| Nerve - Tibial | 23.6 |

| Ovary | 20.1 |

| Pancreas | 16.3 |

| Pituitary | 24.5 |

| Prostate | 19.1 |

| Skin - Sun Exposed (Lower leg) | 13.2 |

| Small Intestine - Terminal Ileum | 20.8 |

| Spleen | 22.7 |

| Stomach | 18.9 |

| Testis | 26.4 |

| Thyroid | 28.1 |

| Uterus | 17.5 |

| Vagina | 21.9 |

| Whole Blood | 10.2 |

Data is sourced from the GTEx Portal and represents a selection of tissues for illustrative purposes.

This compound Signaling Pathway

This compound functions as a critical regulator in the Arf6-mediated signaling pathway that governs clathrin-dependent endocytosis. The pathway can be summarized as follows: Arf6, a small GTPase, cycles between an active GTP-bound state and an inactive GDP-bound state. In its active state, Arf6 recruits effector proteins to the plasma membrane, initiating the formation of clathrin-coated pits. This compound accelerates the intrinsic GTPase activity of Arf6, promoting the hydrolysis of GTP to GDP. This inactivation of Arf6 is a crucial step for the scission of the clathrin-coated vesicle from the plasma membrane.

Caption: this compound-mediated regulation of Arf6 in clathrin-dependent endocytosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound.

This compound Overexpression in Mammalian Cells

This protocol describes the transient overexpression of this compound in a mammalian cell line (e.g., HEK293T or HeLa).

Materials:

-

This compound expression plasmid (e.g., pCMV-SMAP1-FLAG)

-

Mammalian cell line of choice

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM I Reduced Serum Medium

-

6-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Plasmid DNA Preparation: Dilute 2.5 µg of the this compound expression plasmid in 125 µL of Opti-MEM.

-

Transfection Reagent Preparation: In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM. Incubate for 5 minutes at room temperature.

-

Complex Formation: Combine the diluted DNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.

-

Transfection: Add the 250 µL of DNA-lipid complex dropwise to each well of the 6-well plate. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

-

Protein Extraction and Analysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors. The overexpression of this compound can be confirmed by Western blotting using an anti-Smapp1 or anti-FLAG antibody.

siRNA-Mediated Knockdown of this compound

This protocol outlines the procedure for reducing endogenous this compound expression using small interfering RNA (siRNA).[2][3][4]

Materials:

-

Validated this compound siRNA and a non-targeting control siRNA

-

RNAi transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Mammalian cell line of choice

-

Complete growth medium without antibiotics

-

6-well tissue culture plates

-

Reagents for RNA extraction and qRT-PCR or protein lysis and Western blotting

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.

-

siRNA Preparation: Dilute 20 pmol of this compound siRNA or control siRNA in 100 µL of Opti-MEM.

-

Transfection Reagent Preparation: In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.

-

Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 5 minutes at room temperature.

-

Transfection: Add the 200 µL of siRNA-lipid complex to each well.

-

Incubation: Incubate the cells for 48-72 hours at 37°C.

-

Analysis of Knockdown Efficiency: Harvest the cells and assess the knockdown efficiency at the mRNA level using qRT-PCR or at the protein level using Western blotting.

In Vitro Arf6 GAP Activity Assay

This assay measures the ability of this compound to stimulate the GTPase activity of Arf6.

Materials:

-

Purified recombinant Arf6 protein

-

Purified recombinant this compound protein (or a cell lysate containing overexpressed this compound)

-

[γ-³²P]GTP

-

GTPγS (non-hydrolyzable GTP analog, for positive control)

-

GDP (for negative control)

-

GAP assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

-

Thin-layer chromatography (TLC) plates (PEI-cellulose)

-

TLC running buffer (e.g., 0.75 M KH₂PO₄, pH 3.5)

-

Phosphorimager or scintillation counter

Procedure:

-

Loading of Arf6 with [γ-³²P]GTP: In a microcentrifuge tube, incubate 1 µM of Arf6 with 10 µM [γ-³²P]GTP in GAP assay buffer without MgCl₂ for 10 minutes at 30°C to allow for nucleotide exchange.

-

Initiation of GAP Reaction: Start the reaction by adding MgCl₂ to a final concentration of 2 mM and the purified this compound protein (e.g., 100 nM). For controls, add buffer, GTPγS, or GDP instead of this compound.

-

Incubation: Incubate the reaction mixtures at 30°C. Take aliquots at different time points (e.g., 0, 5, 10, 20 minutes).

-

Termination of Reaction: Stop the reaction by adding 5 µL of 0.5 M EDTA to each aliquot.

-

TLC Analysis: Spot 2 µL of each reaction onto a TLC plate.

-

Chromatography: Develop the chromatogram in TLC running buffer until the solvent front is near the top of the plate.

-

Quantification: Dry the TLC plate and visualize the separated [γ-³²P]GTP and [γ-³²P]Pi using a phosphorimager. Quantify the amount of hydrolyzed GTP to determine the GAP activity.

Logical Workflow for Investigating this compound Function

The following diagram illustrates a logical workflow for a research project aimed at characterizing the function of this compound.

Caption: A logical workflow for the functional characterization of this compound.

Conclusion

This compound is a key regulatory protein in fundamental cellular processes, particularly in the Arf6-mediated pathway of clathrin-dependent endocytosis. Its ubiquitous expression suggests a broad physiological importance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the roles of this compound in health and disease. Future research may focus on elucidating the upstream regulatory mechanisms of SMAP1 gene expression, identifying novel this compound-interacting proteins, and exploring its potential as a therapeutic target.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Smapp1 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals